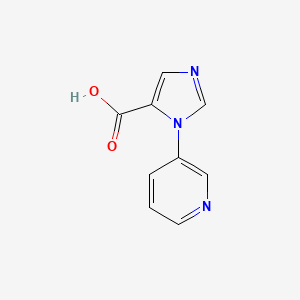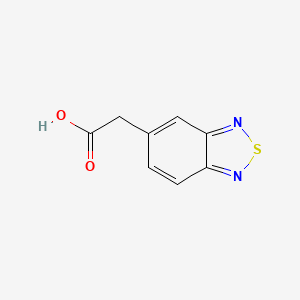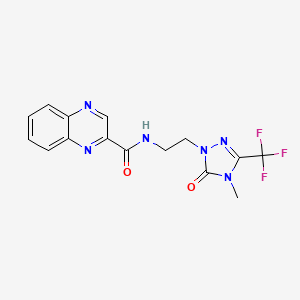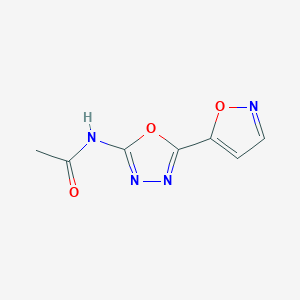![molecular formula C18H16N6O2S B2500563 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903520-58-0](/img/structure/B2500563.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-d]pyrimidin-3(4H)-yl group, a 1,2,3-triazole group, and a phenyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several ring structures, including a thieno[2,3-d]pyrimidin-3(4H)-yl ring and a 1,2,3-triazole ring . These rings would be connected by an ethyl linker to a phenyl ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the triazole ring is often involved in click reactions, a type of chemical reaction used in bioconjugation and material science .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple ring structures would likely make the compound relatively rigid, and the presence of a triazole group could potentially make the compound more polar .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research in medicinal chemistry has focused on synthesizing novel derivatives of pyrazolopyrimidine and thienopyrimidine for potential therapeutic applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives evaluating their anticancer and anti-5-lipoxygenase activities, revealing the importance of structural modification in enhancing biological activity (Rahmouni et al., 2016). Similarly, Bhuiyan et al. (2006) explored the antimicrobial potential of new thienopyrimidine derivatives, highlighting the role of heterocyclic chemistry in developing antimicrobial agents (Bhuiyan et al., 2006).
Anticancer and Antimicrobial Activities
The search for new anticancer and antimicrobial agents has led to the development of compounds with promising biological activities. Wagner et al. (1993) synthesized thieno[2,3-d]pyrimidine derivatives with antianaphylactic activity, demonstrating the therapeutic potential of these compounds in allergy treatment (Wagner et al., 1993). Additionally, Riyadh (2011) reported the synthesis of enaminones leading to substituted pyrazoles with antitumor and antimicrobial activities, further illustrating the diverse pharmacological applications of these heterocyclic compounds (Riyadh, 2011).
Structural and Mechanistic Studies
In addition to biological evaluations, structural and mechanistic studies play a crucial role in the development of therapeutics. Huang et al. (2020) reported on the synthesis, crystal structure, and antiproliferative activity of a specific thieno[2,3-d]pyrimidine derivative, providing insights into the molecular basis of its anticancer activity (Huang et al., 2020). These studies are fundamental in understanding the interaction between small molecules and biological targets, paving the way for the design of more effective and selective therapeutic agents.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJXIYNHUWOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)





![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
